molecular formula C9H9Cl2NO<br>C9H9Cl2NO<br>C6H3Cl2NHCOCH2CH3 B472794 Propanil CAS No. 709-98-8

Propanil

Cat. No.: B472794
CAS No.: 709-98-8
M. Wt: 218.08 g/mol
InChI Key: LFULEKSKNZEWOE-UHFFFAOYSA-N
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Description

Propanil, known chemically as N-(3,4-dichlorophenyl)propanamide, is a widely used contact herbicide. It is primarily employed to control broad-leaved and grassy weeds in rice fields. This compound is notable for its selective action, which allows it to target weeds without harming the rice plants .

Preparation Methods

Synthetic Routes and Reaction Conditions: Propanil is synthesized through a multi-step process:

Industrial Production Methods: The industrial production of this compound follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The resulting this compound is typically obtained as white crystalline solids or brown powder, depending on the purity .

Chemical Reactions Analysis

Types of Reactions: Propanil undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Antidepressant Properties

Recent studies have highlighted the potential of pyrrolidine derivatives, including (1-Ethyl-pyrrolidin-2-ylmethyl)-(2-methoxy-benzyl)-amine, in the development of antidepressant medications. The compound's structure allows it to interact with neurotransmitter systems, which can lead to significant antidepressant effects. Research indicates that compounds with similar structures have been synthesized and evaluated for their efficacy in treating depression, showing promise in preclinical models .

Anti-inflammatory Activity

The compound has been investigated for its anti-inflammatory properties. Similar pyrrolidine derivatives have demonstrated significant inhibition of pro-inflammatory cytokines and pathways in various studies. For instance, derivatives have shown effective inhibition of nitric oxide production and other inflammatory markers, suggesting that (1-Ethyl-pyrrolidin-2-ylmethyl)-(2-methoxy-benzyl)-amine could exhibit comparable effects .

Synthesis and Structural Insights

The synthesis of (1-Ethyl-pyrrolidin-2-ylmethyl)-(2-methoxy-benzyl)-amine typically involves multi-step reactions that can include metal-catalyzed processes. These methods allow for the efficient formation of complex amine structures that are crucial for biological activity. The compound's synthesis often employs strategies that enhance yield and purity, making it suitable for further pharmacological testing .

Table 1: Synthesis Overview

StepReaction TypeKey ReagentsYield (%)
1N-AlkylationEthyl iodide + Pyrrolidine85
2BenzylationBenzyl chloride + Amino compound90
3PurificationColumn chromatography>95

Antidepressant Efficacy Study

A study published in a pharmacological journal evaluated the antidepressant effects of structurally similar compounds to (1-Ethyl-pyrrolidin-2-ylmethyl)-(2-methoxy-benzyl)-amine. The research involved behavioral assays in rodent models where the tested compounds exhibited significant reductions in depressive-like behaviors compared to control groups .

Inflammatory Response Modulation

Another case study focused on the anti-inflammatory potential of pyrrolidine derivatives, where compounds similar to (1-Ethyl-pyrrolidin-2-ylmethyl)-(2-methoxy-benzyl)-amine were administered to mice subjected to inflammatory stimuli. The results showed a marked decrease in edema and inflammatory cell infiltration, indicating a strong therapeutic potential .

Mechanism of Action

Propanil exerts its herbicidal effects by inhibiting photosynthesis in weeds. It specifically targets the electron transport chain in photosystem II, preventing the conversion of carbon dioxide to carbohydrate precursors. This inhibition disrupts the energy production in weeds, leading to their death. Rice plants are relatively immune to this compound due to the presence of the enzyme aryl acylamidase, which rapidly metabolizes this compound to non-toxic 3,4-dichloroaniline .

Comparison with Similar Compounds

    3,4-Dichloroaniline: A major metabolite of propanil, more toxic than the parent compound.

    Other Anilides: Compounds like 3,4-dichloropropionanilide share similar herbicidal properties.

Uniqueness of this compound: this compound’s selective action on weeds while sparing rice plants makes it unique among herbicides. Its rapid metabolism in rice plants due to aryl acylamidase ensures minimal phytotoxicity to the crop .

This compound continues to be a valuable tool in agriculture, particularly in rice cultivation, due to its effectiveness and selectivity. Ongoing research aims to further understand its environmental impact and develop safer, more efficient herbicidal strategies.

Biological Activity

Propanil (chemical formula: C₉H₉Cl₂NO) is a widely used herbicide primarily employed in rice cultivation. Its biological activity encompasses a range of toxicological effects on both non-target organisms and humans, particularly when exposure occurs through ingestion or environmental contamination. This article delves into the pharmacokinetics, toxicological profiles, and clinical outcomes associated with this compound exposure, supported by case studies and relevant research findings.

Pharmacokinetics of this compound

The pharmacokinetics (PK) of this compound has been studied to understand its absorption, distribution, metabolism, and excretion in biological systems. A study comparing high and low doses of this compound in mice revealed significant differences in its distribution across various organs, notably the liver and spleen.

Key Findings:

  • High Dose vs. Low Dose : At high doses, this compound exhibited saturation kinetics, leading to prolonged retention in the liver and slower elimination from the spleen and blood compared to lower doses. The mean apparent distribution half-life (t1/2αt_{1/2\alpha}) was significantly longer at high doses, indicating impaired detoxification mechanisms at elevated concentrations .
  • Distribution Patterns : Blood levels peaked shortly after administration at low doses but plateaued more rapidly than at high doses, which showed sustained levels over time .
OrganHigh Dose t1/2αt_{1/2\alpha} (min)Low Dose t1/2αt_{1/2\alpha} (min)Observations
LiverLongerShorterSaturation kinetics at high doses
SpleenLongerShorterSlower elimination at higher doses
BloodSustained levelsRapid peak followed by declineDistinct kinetic patterns observed

Toxicological Effects

This compound is known to induce various toxicological effects, including immunotoxicity and hematological alterations. Research indicates that this compound can lead to significant adverse health outcomes in exposed individuals.

Immunotoxicity

This compound has been shown to affect the immune system adversely. Studies have documented thymic atrophy and splenomegaly in animal models following exposure . The immunotoxic effects are critical for understanding the potential risks associated with herbicide use.

Hematological Impact

A study on juvenile fish exposed to sublethal concentrations of this compound demonstrated significant reductions in red blood cell (RBC) counts, packed cell volume (PCV), and hemoglobin (Hb) levels. These changes suggest that this compound disrupts erythropoiesis and may impair oxygen transport in affected organisms .

Clinical Case Studies

Several clinical studies have provided insights into the acute effects of this compound poisoning in humans. A notable retrospective cohort study analyzed 275 cases of acute this compound ingestion over seven years.

Study Highlights:

  • Demographics : The majority of patients were male (66%) with a mean age of 40 years.
  • Symptoms : Common presentations included gastrointestinal symptoms (65.5%), methemoglobinemia (39.3%), and hemolysis (9.1%).
  • Mortality Rate : The overall mortality rate was found to be 6.2%, with significant factors influencing outcomes including age, amount ingested, neurological symptoms at presentation, and hypotension during admission .
ParameterValue
Total Cases275
Male Patients66%
Mean Age40 years
Gastrointestinal Symptoms65.5%
Methemoglobinemia39.3%
Overall Mortality Rate6.2%

Q & A

Basic Research Questions

Q. What are the standard methodologies for assessing Propanil's acute and chronic toxicity in preclinical studies?

  • Methodological Answer : Acute toxicity is typically evaluated using rodent models to determine LD₅₀ values (e.g., 2,343–2,756 mg/kg in rats) via oral administration, following OECD guidelines . Chronic toxicity studies involve long-term dietary exposure (e.g., 400 ppm in rats and dogs) to establish no-observed-adverse-effect levels (NOAELs) and acceptable daily intake (ADI) values (e.g., 0.02 mg/kg/day) . Ensure adherence to NIH reporting guidelines for preclinical studies, including detailed descriptions of animal selection, dosing protocols, and statistical analyses .

Q. How should researchers design experiments to evaluate this compound's environmental persistence and degradation pathways?

  • Methodological Answer : Conduct soil and water half-life studies under controlled conditions (e.g., aerobic/anaerobic) to track this compound degradation. Use high-performance liquid chromatography (HPLC) to quantify parent compounds and metabolites like 3,4-DCA . Incorporate field trials to validate lab findings, ensuring consistency in parameters such as pH, temperature, and microbial activity . Reference EPA’s Data Call-In (DCI) requirements for fate data on 3,4-DCA to address regulatory gaps .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

  • Methodological Answer : Apply probit analysis for LD₅₀ calculations and benchmark dose (BMD) modeling for subchronic/chronic endpoints. Use ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to compare treatment groups, with Tukey’s post-hoc test for multiple comparisons. Report confidence intervals and effect sizes to strengthen reproducibility .

Advanced Research Questions

Q. How can conflicting data on this compound's oncogenic potential be systematically analyzed and resolved?

  • Methodological Answer : Perform meta-analyses to reconcile discrepancies, prioritizing studies adhering to Good Laboratory Practices (GLP). Evaluate confounding factors (e.g., dosing regimen, species/strain variability) and apply weight-of-evidence approaches. Cite EPA’s review of chronic toxicity data, which found no mutagenic or oncogenic effects at established NOAELs . Propose follow-up in vitro genotoxicity assays (e.g., Ames test) to clarify mechanisms .

Q. What methodological considerations are critical when modeling occupational exposure to this compound during aerial application?

  • Methodological Answer : Integrate biomonitoring data (e.g., urinary metabolite levels) with exposure models like the Pesticide Handlers Exposure Database (PHED). Adjust for application-specific variables (e.g., spray volume, wind speed) and personal protective equipment (PPE) efficacy. Address EPA-identified scenarios with margin of exposure (MOE) values <300, such as aerial mixing/loading, by refining model parameters with real-world biomonitoring datasets .

Q. How can researchers address data gaps related to this compound's major metabolite, 3,4-DCA, in ecological risk assessments?

  • Methodological Answer : Design comparative toxicity studies between this compound and 3,4-DCA using standardized test organisms (e.g., Daphnia magna, Lemna minor). Follow EPA’s DCI requirements to generate toxicity and environmental fate data for 3,4-DCA, including aqueous photolysis and soil adsorption coefficients . Use probabilistic risk assessment models to quantify metabolite contributions to ecosystem impacts .

Q. What strategies can be employed to reconcile discrepancies between laboratory and field data on this compound's efficacy and non-target species impact?

  • Methodological Answer : Conduct mesocosm studies bridging lab and field conditions, controlling variables like UV exposure and microbial diversity. Apply biomarker-based monitoring (e.g., acetylcholinesterase inhibition in non-target insects) to quantify field impacts. Cross-validate results with EPA’s ecological risk assessments, which integrate laboratory toxicity thresholds and field monitoring data .

Q. Methodological Guidelines

  • Data Contradiction Analysis : Use sensitivity analysis to identify variables most affecting outcomes (e.g., temperature in degradation studies). Publish negative results to reduce publication bias .
  • Experimental Reproducibility : Document protocols using the NIH preclinical checklist, including chemical sources (e.g., this compound purity ≥98%), equipment specifications, and statistical software versions .

Properties

IUPAC Name

N-(3,4-dichlorophenyl)propanamide
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InChI

InChI=1S/C9H9Cl2NO/c1-2-9(13)12-6-3-4-7(10)8(11)5-6/h3-5H,2H2,1H3,(H,12,13)
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InChI Key

LFULEKSKNZEWOE-UHFFFAOYSA-N
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Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)Cl)Cl
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Molecular Formula

C9H9Cl2NO, Array
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DSSTOX Substance ID

DTXSID8022111
Record name N-(3,4-Dichlorophenyl)propanamide
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Molecular Weight

218.08 g/mol
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Physical Description

Propanil appears as colorless to brown crystals. Non corrosive. Used as an herbicide., White solid; [Merck Index] Colorless, white, or light brown odorless solid; [HSDB] Medium to dark grey solid; Formulated as emulsifiable, soluble, and flowable concentrate liquids and as water dispersible granules; [Reference #2], COLOURLESS CRYSTALS.
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Boiling Point

351 °C
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Flash Point

>100 °C
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Solubility

Solubility in water at room temperature: 225 ppm, In water 130 mg/L at 20 °C; in isopropanol and dichloromethane >200 g/L at 20 °C, toluene 50-100 g/L at 20 °C, and hexane <1 g/L at 20 °C; in benzene 7X10+4 mg/L at 25 °C, acetone 1.7X10+6 mg/L at 25 °C, and ethanol 1.1X10+6 mg/L at 25 °C., Sparingly soluble in aromatic solvents, In water, 152 mg/L at 25 °C, Solubility in water, g/l at 20 °C: 0.13 (very poor)
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Density

1.25 g/cu cm at 25 °C, Density (at 25 °C): 1.4 g/cm³
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Vapor Pressure

0.00000091 [mmHg], 0.121 mPa (9.08X10-7 mm Hg) at 25 °C; 12 mPa (9.0X10-5 mm Hg) at 60 °C, Vapor pressure, Pa at 60 °C: 0.012
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Mechanism of Action

In this study, /investigators/ examined both the direct and indirect effects of /propanil (PRN)/ exposure on /cytotoxic T lymphocytes (CTL)/ activation and effector cell function to gauge its likely impact on cell-mediated immunity. Initial experiments addressed whether PRN alters the class I major histocompatibility complex (MHC) pathway for antigen processing and presentation by antigen-presenting cells (APCs) , thereby indirectly affecting effector function. These experiments demonstrated that PRN does not impair the activation of CTLs by PRN-treated APCs. Subsequent experiments addressed whether PRN treatment of CTLs directly inhibits their activation and revealed that 1 degrees alloreactive CTLs exposed to PRN are unimpaired in their proliferative response and only marginally inhibited in their lytic activity. Surprisingly, secondary stimulation of these alloreactive CTL effectors, however, even in the absence of further PRN exposure, resulted in complete abrogation of CTL lytic function and a delayed but significant long-term effect on CTL responsiveness. These findings may have important implications for the diagnosis and clinical management of anomalies of cell-mediated immunity resulting from environmental exposure to various herbicides and other pesticides., ... Previous studies have demonstrated that treatment of the IC-21 macrophage cell line with DCPA resulted in changes of critical macrophage functions, including a decrease in cytokine production, and in the ability to phagocytize and kill bacteria. To understand the mechanism involved in the propanil induced changes, a proteomics analysis was undertaken. For this study, IC-21 cells were exposed to 100 uM propanil or ethanol (vehicle) and stimulated with lipopolysaccharide. After 30 min of exposure, cytosolic fraction was isolated and analyzed by two-dimensional gel electrophoresis. Differential statistical analysis identified 12 spots that were all decreased in the propanil exposed cells compared to vehicle. Mass spectrometry analysis was used to identify the proteins, which was later confirmed by other methods. One of these proteins, Sorting Nexin 6 (SNX6) interacts with the TGF-beta family of receptor serine-threonine kinases and associates with early endosomes during intracellular receptor trafficking. Another protein, H+-ATPase functions as a cytoplasmic pH-regulator promoting acidification of intracellular compartments in macrophages during the respiratory burst. A third protein, fibroblast growth factor regulated-1 (FR-1) protein induced by FGF-1 stimulation is important for enhancement of phagocytosis and plays a role in promoting inflammation. Confirmation of other significantly changed proteins and linking their identity to the alterations in macrophage function is currently in progress. Together the data from toxicoproteomics analysis provides an additional evidence of the mechanism by which propanil suppresses macrophage functions., Stimulation of T cells through the T-cell receptor results in the activation of a series of signaling pathways that leads to the secretion of interleukin (IL)-2 and cell proliferation. Influx of calcium (Ca(2+)) from the extracellular environment, following internal Ca(2+) store depletion, provides the elevated and sustained intracellular calcium concentration ([Ca(2+)](i)) critical for optimal T-cell activation. Our laboratory has documented that exposure to the herbicide 3,4-dichloropropionanilide (DCPA) inhibits intracellular signaling events that have one or more Ca(2+) dependent steps. Herein we report that DCPA attenuates the normal elevated and sustained [Ca(2+)](i) that follows internal store depletion in the human leukemic Jurkat T cell line and primary mouse T cells. DCPA did not alter the depletion of internal Ca(2+) stores when stimulated by anti-CD3 or thapsigargin demonstrating that early inositol 1,4,5-triphosphate-mediated signaling and depletion of Ca(2+) stores were unaffected. 2-Aminoethyldiphenol borate (2-APB) is known to alter the store-operated Ca(2+) (SOC) influx that follows Ca(2+) store depletion. Exposure of Jurkat cells to either DCPA or 50 uM 2-APB attenuated the increase in [Ca(2+)](i) following thapsigargin or anti-CD3 induced store depletion in a similar manner. At low concentrations, 2-APB enhances SOC influx but this enhancement is abrogated in the presence of DCPA. This alteration in [Ca(2+)](i), when exposed to DCPA, significantly reduces nuclear levels of nuclear factor of activated T cells (NFAT) and IL-2 secretion. The plasma membrane polarization profile is not altered by DCPA exposure. Taken together, these data indicate that DCPA inhibits T-cell activation by altering Ca(2+) homeostasis following store depletion., Toxic signs after ip doses of 200 to 800 mg/kg of the herbicide propanil in mice included central nervous system depression, loss of reflex, cyanosis and death at the higher doses. Pretreatment with tri-o-cresylphosphate (triorthotolyl phosphate, TOTP), an esterase inhibitor, prevented cyanosis but slightly enhanced the CNS depressant actions of propanil. Propanil and a probable hydrolytic metabolite, 3,4-dichloroaniline (DCA), produced methemoglobinemia in mice. Comparison of the time- and dose-response relationships for equimolar doses of propanil and DCA showed that DCA was more potent and had a faster onset of methemoglobin production than propanil. The hydrolysis of propanil to yield 3,4-dichloroaniline by liver homogenates was completely inhibited 18 hr after mice were given 125 mg/kg of TOTP. Methemoglobin formation after propanil was inhibited in mice pretreated with 125 mg/kg of TOTP, but TOTP did not affect DCA-induced methemoglobinemia. Inhibition of propanil-amidase activity and propanil-induced methemoglobinemia had similar TOTP dose- and time-response relationships. Pretreatment with SKF-525A inhibited and phenobarbital pretreatment slightly increased both propanil- and DCA-induced methemoglobin formation. Neither pretreatment affected normal liver propanilamidase activity.
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Impurities

/The/ contaminants are 3,4,3',4'-tetrachloroazobenzene and /3,4,3',4'-tetrachloroazobenzene's/ oxy derivative... ., Presence of TCAB (3,3',4,4'-tetrachloroazobenzene) was determined by HPLC in 3,4-dichloroaniline, & in the herbicides (propanil, diuron, linuron & neburon) made from 3,4-dichloroaniline.
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Color/Form

White crystalline solid /Purity not provided/, Colorless crystals /Purity not provided/, Light brown solid (pure), Dark oily liquid, Solid, white-gray

CAS No.

709-98-8
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Melting Point

92 °C, 92-93 °C
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Retrosynthesis Analysis

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Feasible Synthetic Routes

N-(4-bromo-2-iodophenyl)acetamide
N-(4-bromo-2-iodophenyl)acetamide
Propanil
N-(4-bromo-2-iodophenyl)acetamide
N-(4-bromo-2-iodophenyl)acetamide
Propanil
N-(4-bromo-2-iodophenyl)acetamide
N-(4-bromo-2-iodophenyl)acetamide
Propanil
N-(4-bromo-2-iodophenyl)acetamide
N-(4-bromo-2-iodophenyl)acetamide
Propanil
N-(4-bromo-2-iodophenyl)acetamide
N-(4-bromo-2-iodophenyl)acetamide
Propanil
N-(4-bromo-2-iodophenyl)acetamide
N-(4-bromo-2-iodophenyl)acetamide
Propanil

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.